Nitroso-2-methylmorpholine CAS 92071-38-0 properties
Nitroso-2-methylmorpholine CAS 92071-38-0 properties
An In-Depth Technical Guide on Nitroso-2-methylmorpholine (CAS 92071-38-0)
Executive Summary
The identification, toxicokinetics, and control of N-nitrosamines represent a critical frontier in modern drug development and toxicological assessment. Nitroso-2-methylmorpholine (also known as 2-methyl-4-nitrosomorpholine), a cyclic nitrosamine, is a potent genotoxic impurity (GTI) and known animal carcinogen. As a Senior Application Scientist, I have structured this whitepaper to move beyond superficial property lists, delving into the mechanistic causality of its toxicity, the kinetics of its synthesis, and the rigorous analytical frameworks required for its trace-level quantification.
Physicochemical Profiling & Structural Dynamics
Nitroso-2-methylmorpholine (CAS 92071-38-0) is structurally derived from morpholine, featuring a methyl substitution at the C2 position and a nitroso group covalently bonded to the amine nitrogen[1]. This structural modification is not merely cosmetic; the introduction of the methyl group creates a chiral center, altering the steric environment of the morpholine ring. This steric hindrance directly influences the regioselectivity of cytochrome P450-mediated oxidation, fundamentally shifting its toxicological profile compared to unsubstituted N-nitrosomorpholine.
Table 1: Core Physicochemical and Identification Parameters
| Parameter | Value / Description | Causality / Relevance |
| IUPAC Name | 2-methyl-4-nitrosomorpholine | Standardized nomenclature[1]. |
| CAS Registry Number | 92071-38-0 | Unique identifier for the racemic mixture[1]. |
| Molecular Formula | C5H10N2O2 | Dictates mass-to-charge (m/z) in MS analysis[1]. |
| Molecular Weight | 130.15 g/mol | Low MW contributes to high volatility, requiring specialized sample prep[1]. |
| SMILES | CC1CN(CCO1)N=O | Useful for in silico predictive toxicology (e.g., Derek Nexus)[1]. |
| LogP (Computed) | ~0.1 to 0.5 | Highly hydrophilic; dictates the use of polar extraction solvents (e.g., DCM)[1]. |
Mechanistic Toxicology & Carcinogenesis
The carcinogenicity of N-nitrosamines is not intrinsic to the parent molecule; they require metabolic bioactivation to exert genotoxic effects. The causality of Nitroso-2-methylmorpholine's toxicity is rooted in hepatic metabolism.
Comparative Toxicokinetics
Research utilizing Syrian golden hamster models has demonstrated a striking divergence in organotropism based on ring substitution. While unsubstituted nitrosomorpholine predominantly induces tumors of the nasal cavity, the administration of Nitroso-2-methylmorpholine induces high incidences of both nasal cavity tumors and liver hemangiosarcomas/hepatocellular carcinomas[2][3]. This shift in tissue specificity is driven by the methyl group, which alters the binding affinity and orientation within the active sites of hepatic CYP450 enzymes (specifically CYP2E1 and CYP2A6)[4].
The Bioactivation Cascade
The metabolic activation follows a precise, self-propagating chemical degradation pathway once initiated by enzymatic oxidation:
- -Hydroxylation: CYP450 enzymes catalyze the hydroxylation of the carbon adjacent to the nitrosated nitrogen[4].
-
Ring Cleavage: The resulting
-hydroxy nitrosamine is highly unstable. It spontaneously undergoes ring opening, releasing an aldehyde fragment and forming a diazohydroxide intermediate[4]. -
Electrophilic Attack: Dehydration of the diazohydroxide yields a highly reactive diazonium ion. This potent electrophile aggressively alkylates nucleophilic centers on DNA (e.g., the
-position of guanine), causing mispairing during DNA replication and initiating tumorigenesis[5].
Figure 1: CYP450-mediated metabolic activation pathway of Nitroso-2-methylmorpholine leading to DNA alkylation.
Synthetic Methodologies & Nitrosation Kinetics
To study this compound, analytical reference standards must often be synthesized. The nitrosation of secondary amines is a well-characterized reaction, but it requires strict kinetic control to prevent the generation of hazardous
Step-by-Step Synthesis Protocol
This protocol is designed as a self-validating system; the visual and thermal cues at each step confirm the reaction trajectory.
-
Amine Protonation (pH Control):
-
Action: Dissolve 1.0 equivalent of 2-methylmorpholine in a 1.2 M aqueous HCl solution.
-
Causality: Nitrosation requires the formation of the active nitrosating species (nitrosonium ion,
or nitrous anhydride, ). Maintaining the pH between 3.0 and 4.0 ensures sufficient unprotonated amine is available for nucleophilic attack while keeping the nitrite species activated[6].
-
-
Nitrosating Agent Generation:
-
Action: Chill the reactor to 0–5 °C using an ice-brine bath. Slowly add 1.5 equivalents of aqueous Sodium Nitrite (
) dropwise over 30 minutes[6]. -
Causality: The reaction between
and HCl is highly exothermic. Low temperatures prevent the thermal decomposition of nitrous acid into toxic nitric oxide ( ) and nitrogen dioxide ( ) gases, driving the equilibrium toward the target nitrosamine.
-
-
Reaction Propagation:
-
Action: Allow the mixture to stir at room temperature for 16 hours[6]. Monitor via TLC (DCM:MeOH 9:1).
-
-
Quenching and Extraction:
-
Action: Neutralize the mixture to pH 7.5 using saturated
. Extract three times with Dichloromethane (DCM). -
Causality: Neutralization halts further nitrosation. The polar but organic-soluble nitrosamine partitions efficiently into the DCM layer, leaving inorganic salts in the aqueous phase.
-
-
Concentration and Verification:
-
Action: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (keep bath < 30 °C to prevent volatilization). Validate purity via GC-MS.
-
Analytical Workflows: Detection & Quantification
Because Nitroso-2-methylmorpholine is a volatile, low-molecular-weight compound, Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) is the gold standard for its quantification, particularly when assessing trace contamination in pharmaceutical products.
Step-by-Step GC-MS/MS Analytical Protocol
-
Sample Extraction (Liquid-Liquid):
-
Action: Dissolve the API/matrix in water. Add an internal standard (e.g., NDMA-d6). Extract with DCM.
-
Causality: DCM provides excellent recovery for cyclic nitrosamines while leaving highly polar pharmaceutical matrices behind.
-
-
Chromatographic Separation:
-
Action: Inject 1
into a GC equipped with a mid-polar column (e.g., DB-1701 or DB-WAX). Use a programmed temperature gradient starting at 40 °C, ramping to 240 °C. -
Causality: The mid-polar stationary phase interacts with the dipole of the nitroso group, providing baseline resolution from co-extracted organic impurities.
-
-
Ionization and MRM Detection:
-
Action: Utilize Electron Ionization (EI) at 70 eV. Operate the triple quadrupole MS in Multiple Reaction Monitoring (MRM) mode. Select the molecular ion
( 130) as the precursor, monitoring transitions to product ions (e.g., loss of , 100). -
Causality: EI at 70 eV provides reproducible fragmentation. MRM filters out matrix noise, achieving the sub-parts-per-billion (ppb) limits of detection (LOD) required by regulatory bodies.
-
Figure 2: GC-MS/MS analytical workflow for the trace-level quantification of Nitroso-2-methylmorpholine.
Regulatory Implications in Drug Development
Under the ICH M7 guidelines, N-nitrosamines belong to the "cohort of concern," meaning standard Threshold of Toxicological Concern (TTC) limits do not apply. Acceptable Intake (AI) limits for compounds like Nitroso-2-methylmorpholine must be calculated based on compound-specific carcinogenicity data (e.g.,
References
-
National Center for Biotechnology Information. "2-Methyl-4-nitrosomorpholine | C5H10N2O2 | CID 21116826" PubChem. Available at:[Link]
-
Lijinsky, W., Kovatch, R.M., & Knutsen, G.L. "Carcinogenesis by nitrosomorpholines, nitrosooxazolidines and nitrosoazetidine given by gavage to Syrian golden hamsters." Carcinogenesis, Oxford Academic. Available at:[Link]
-
Li, Y., & Hecht, S.S. "Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed." International Journal of Molecular Sciences, MDPI. Available at:[Link]
- World Intellectual Property Organization. "WO2025043225A2 - Degraders of cyclin-dependent kinase 2." Google Patents.
Sources
- 1. 2-Methyl-4-nitrosomorpholine | C5H10N2O2 | CID 21116826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2025043225A2 - Degraders of cyclin-dependent kinase 2 - Google Patents [patents.google.com]
